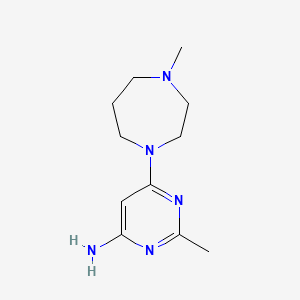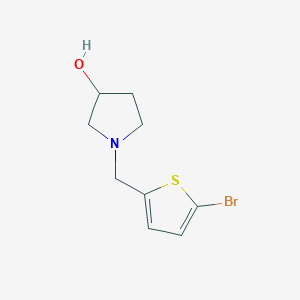
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H12BrNOS It features a pyrrolidine ring, a brominated thiophene moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Pyrrolidine Derivative: The brominated thiophene is then reacted with a suitable pyrrolidine derivative under specific conditions to form the desired compound. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring and brominated thiophene moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol is unique due to the presence of the brominated thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12BrNOS |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 |
InChI Key |
ATXQCLBGTIMYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


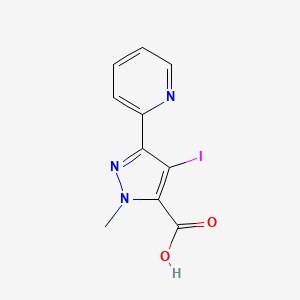
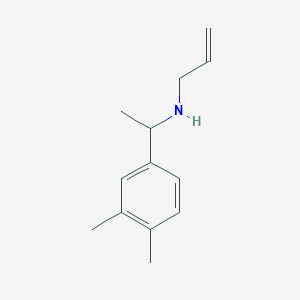
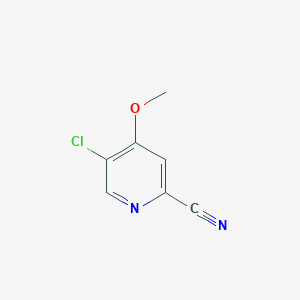
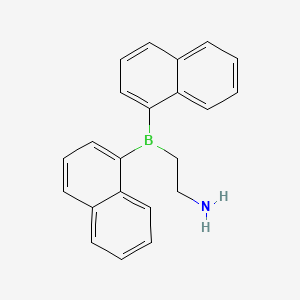
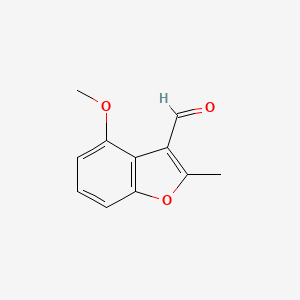
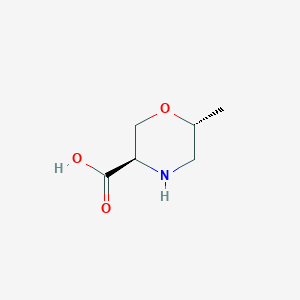
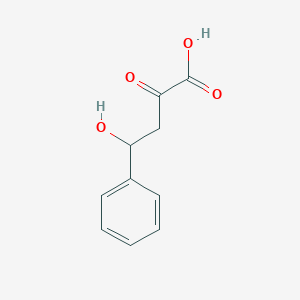
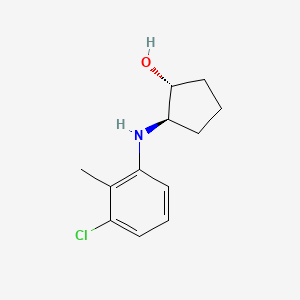
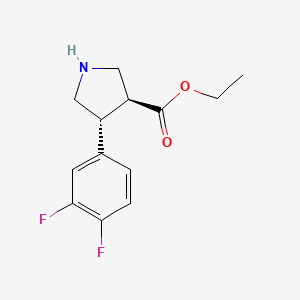
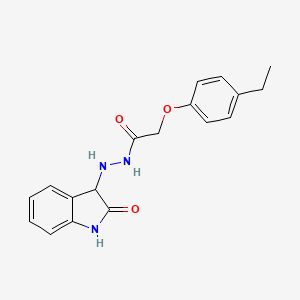
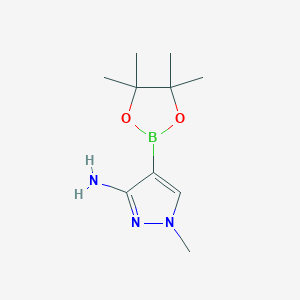

![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)
